

Physical and chemical properties of (2R)-2-(Methoxymethyl)morpholine

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Compound of Interest

Compound Name: (2R)-2-(Methoxymethyl)morpholine

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An In-depth Technical Guide to (2R)-2-(Methoxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(Methoxymethyl)morpholine is a chiral organic compound belonging to the morpholine class of heterocycles. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(2R)-2-(Methoxymethyl)morpholine**, including its synthesis, spectral data, and safety information. While extensive experimental data for this specific molecule is limited in publicly available literature, this guide also presents general experimental protocols for determining key physicochemical parameters and discusses the broader significance of morpholine derivatives in drug discovery.

Chemical Identity and Physical Properties

(2R)-2-(Methoxymethyl)morpholine is a colorless oil at room temperature. Its fundamental identifiers and properties are summarized in the tables below. It is important to note that while some properties have been computationally predicted, experimental data for several key

physical parameters, such as melting point, boiling point, and pKa, are not readily available in the cited literature.

Table 1: General Information

Property	Value	Reference
IUPAC Name	(2R)-2-(methoxymethyl)morpholine	
CAS Number	157791-21-4	[1] [2]
Molecular Formula	C ₆ H ₁₃ NO ₂	[1] [2]
Molecular Weight	131.17 g/mol	[1]

Table 2: Physicochemical Data

Property	Value	Remarks	Reference
Appearance	Colorless oil	Experimentally observed	[2]
Melting Point	Not available		
Boiling Point	Not available		
Solubility	Not explicitly reported, but likely soluble in water and common organic solvents.	Based on the properties of similar structures like morpholine and methoxymethyl ether. [3]	
pKa	Not available	The parent compound, morpholine, has a pKa of its conjugate acid of 8.36.[3]	
Topological Polar Surface Area (TPSA)	30.49 Å ²	Computed	[1]
logP (Octanol-Water Partition Coefficient)	-0.3788	Computed	[1]
Hydrogen Bond Donors	1	Computed	[1]
Hydrogen Bond Acceptors	3	Computed	[1]
Rotatable Bonds	2	Computed	[1]

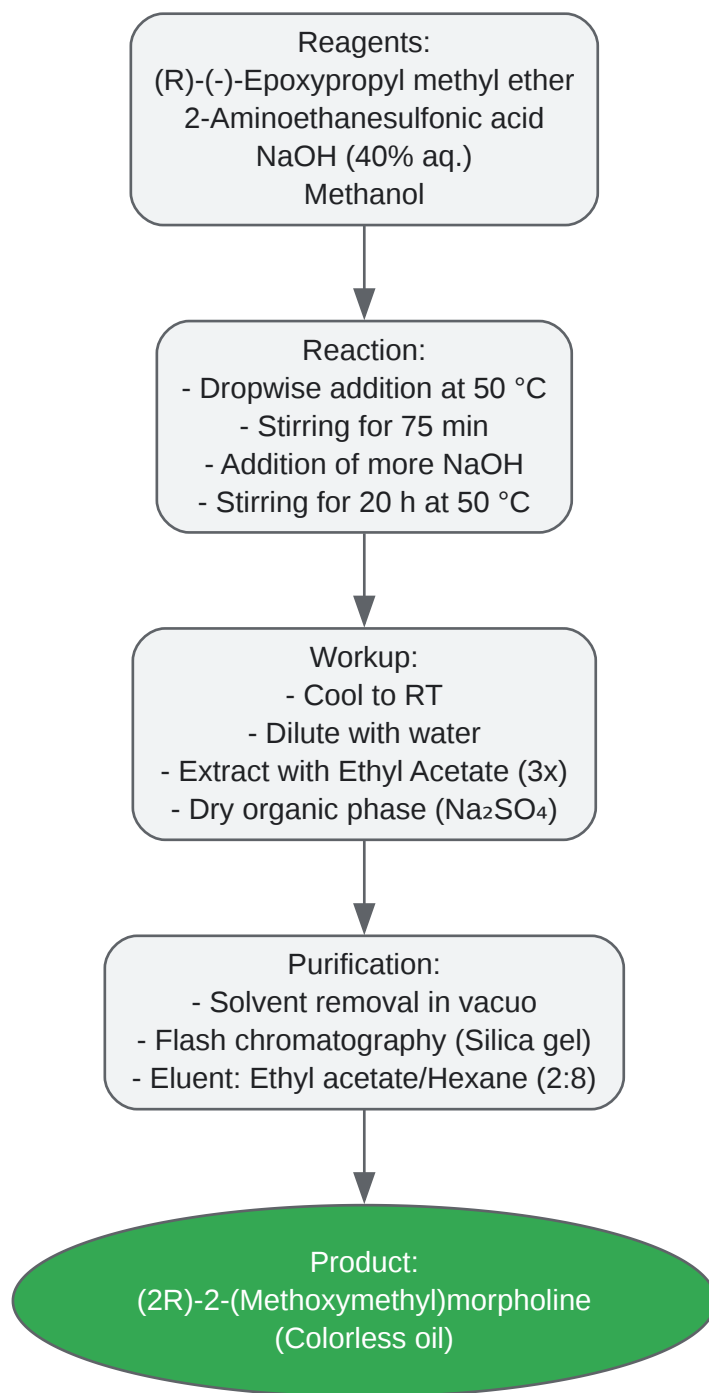
Chemical Synthesis

A general procedure for the synthesis of **(2R)-2-(Methoxymethyl)morpholine** has been reported.[2] The synthesis involves the reaction of (R)-(-)-epoxypropyl methyl ether with 2-

aminoethanesulfonic acid (taurine) in the presence of sodium hydroxide, followed by extraction and purification.

Experimental Protocol: Synthesis of (2R)-2-(Methoxymethyl)morpholine[3]

- A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is added dropwise to a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) at 50 °C.
- The reaction mixture is stirred at 50 °C for 75 minutes.
- An additional 19 mL of 40% aqueous sodium hydroxide is added, and stirring is continued at 50 °C for 20 hours.
- The solution is cooled to room temperature and diluted with water (76 mL).
- The aqueous phase is extracted three times with ethyl acetate (75 mL each).
- The combined organic phases are dried over anhydrous sodium sulfate (Na_2SO_4).
- The solvent is removed under reduced pressure.
- The crude product is purified by flash chromatography on a silica gel column, eluting with a 2:8 mixture of ethyl acetate and hexane, to yield **(2R)-2-(Methoxymethyl)morpholine** as a colorless oil.



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Synthesis workflow for **(2R)-2-(Methoxymethyl)morpholine**.

Spectral Data

¹H NMR Spectroscopy

The structure of the synthesized **(2R)-2-(Methoxymethyl)morpholine** can be confirmed by ^1H NMR spectroscopy. The reported chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are provided below.^[2]

Solvent: $(\text{CD}_3)_2\text{CO}$ Frequency: 500 MHz

Table 3: ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
2.47	dd	J = 10.4, 1.9	1H
2.70-2.72	m	1H	
2.84	dd	J = 11.9, 2.2	1H
3.22-3.25	m	2H	
3.27	s	3H (OCH_3)	
3.29-3.34	m	4H	
3.45-3.53	m	2H	
3.73	dt	J = 11.0, 2.5	1H

Chemical Reactivity and Stability

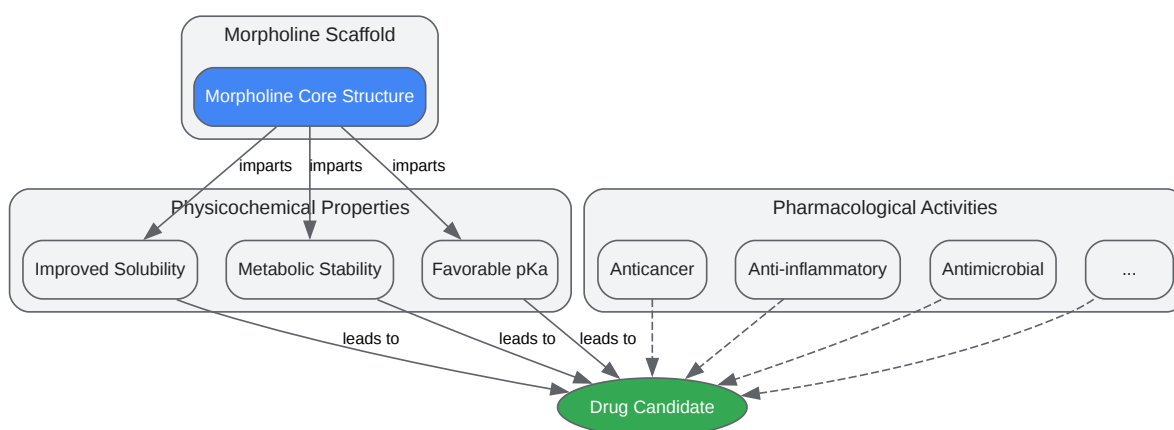
The chemical reactivity of **(2R)-2-(Methoxymethyl)morpholine** is dictated by the functional groups present: a secondary amine and an ether.

- **Basicity:** The nitrogen atom of the morpholine ring has a lone pair of electrons, making the compound basic. It is expected to react with acids to form morpholinium salts.^[3]
- **Nucleophilicity:** The secondary amine is nucleophilic and can participate in various organic reactions, such as alkylation, acylation, and condensation reactions.
- **Ether Stability:** The ether group is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

The compound should be stored in a cool, dark place, protected from light.[1]

Role in Drug Discovery and Development

While specific biological activities or signaling pathway involvement for **(2R)-2-(Methoxymethyl)morpholine** are not detailed in the available literature, the morpholine scaffold is of significant interest in drug discovery. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8] The inclusion of a morpholine moiety can improve a drug candidate's pharmacokinetic profile, including its solubility, metabolic stability, and absorption.



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Role of the morpholine scaffold in drug discovery.

Safety and Handling

Safety data for **(2R)-2-(Methoxymethyl)morpholine** is limited. However, based on the GHS pictograms and hazard statements for similar compounds, it should be handled with care.[1] The parent compound, morpholine, is flammable, corrosive, and toxic.[9][10][11][12] Standard laboratory safety precautions should be observed, including the use of personal protective

equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: GHS Hazard Information (General for Morpholine Derivatives)

Pictogram	GHS Code	Hazard Statement
GHS07	H302, H315, H319, H335	Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Conclusion

(2R)-2-(Methoxymethyl)morpholine is a chiral building block with potential applications in medicinal chemistry and organic synthesis. While detailed experimental data on its physical properties are scarce, its synthesis and basic chemical characteristics are established. The broader importance of the morpholine scaffold in drug development suggests that this compound and its derivatives may be valuable for the synthesis of novel bioactive molecules. Further experimental investigation into its physical, chemical, and biological properties is warranted to fully elucidate its potential.

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